molecular formula C8H15NO2 B058499 (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide CAS No. 116174-40-4

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide

Cat. No. B058499
M. Wt: 157.21 g/mol
InChI Key: OEVOZNQMEGBPOA-RQJHMYQMSA-N
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Description

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide, also known as trans-4-hydroxycyclohexanecarboxamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.

Biochemical And Physiological Effects

Studies have shown that (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, as well as improve cognitive function and memory. Additionally, it has been shown to have anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide in lab experiments is its relatively low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Future Directions

There are several potential future directions for research on (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets. Other potential future directions include exploring its anti-tumor properties and investigating its potential applications in the treatment of other inflammatory and oxidative stress-related conditions.
Conclusion:
In conclusion, (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for the treatment of various conditions. However, further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets.

Synthesis Methods

The synthesis of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide can be achieved through the reaction of cyclohexanecarboxylic acid with formaldehyde in the presence of a catalyst such as sodium borohydride. The resulting compound can then be purified through recrystallization.

Scientific Research Applications

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVOZNQMEGBPOA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449127
Record name (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide

CAS RN

116174-40-4
Record name (1S,2S)-2-(Hydroxymethyl)cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116174-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S-trans)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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